Ethyl 1-(3-fluorobenzyl)piperidine-4-carboxylate is a chemical compound belonging to the class of piperidine derivatives. This compound features a piperidine ring substituted with a 3-fluorobenzyl group and an ethyl ester at the carboxylate position. Its unique structure makes it a subject of interest in various scientific studies, particularly in medicinal chemistry and pharmacology.
Ethyl 1-(3-fluorobenzyl)piperidine-4-carboxylate can be sourced from chemical suppliers and is classified under organic compounds, specifically as a piperidinecarboxylic acid derivative. Its molecular formula is , and it has a molecular weight of approximately 265.33 g/mol.
The synthesis of ethyl 1-(3-fluorobenzyl)piperidine-4-carboxylate typically involves several steps:
In industrial settings, continuous flow processes may be employed to enhance efficiency and scalability, optimizing reaction conditions for large-scale production.
The molecular structure of ethyl 1-(3-fluorobenzyl)piperidine-4-carboxylate consists of a piperidine core with an ethyl ester group at one end and a 3-fluorobenzyl substituent at the nitrogen atom.
The structural representation can be visualized using molecular modeling software, which illustrates the spatial arrangement of atoms within the compound.
Ethyl 1-(3-fluorobenzyl)piperidine-4-carboxylate can participate in various chemical reactions:
These properties are essential for understanding how the compound behaves under different conditions and its suitability for various applications .
Ethyl 1-(3-fluorobenzyl)piperidine-4-carboxylate has potential applications in scientific research, particularly in:
Ongoing research may further uncover additional applications within chemical biology and materials science .
Ethyl 1-(3-fluorobenzyl)piperidine-4-carboxylate is a synthetically modified piperidine derivative characterized by a six-membered heterocyclic ring with a nitrogen atom at position 1. The molecule features two critical substituents: a 3-fluorobenzyl group attached to the piperidine nitrogen (N-alkylation) and an ethyl ester moiety at the C4 position of the ring. Its systematic IUPAC name is ethyl 1-[(3-fluorophenyl)methyl]piperidine-4-carboxylate, with the molecular formula C₁₅H₂₀FNO₂ and a molecular weight of 265.33 g/mol . The 3-fluorobenzyl group provides distinct electronic properties due to the fluorine atom’s electronegativity, influencing the compound’s reactivity and intermolecular interactions.
Structurally, the piperidine ring adopts a chair conformation, with the C4-carboxylate ester and N-benzyl substituents dictating stereoelectronic properties. The ester group enhances solubility in organic solvents and serves as a handle for further functionalization (e.g., hydrolysis to carboxylic acids or amide coupling). This architecture aligns with bioactive piperidine scaffolds prevalent in CNS-active and antiviral drugs [4] [5].
Table 1: Key Identifiers of Ethyl 1-(3-Fluorobenzyl)piperidine-4-carboxylate
| Property | Value |
|---|---|
| IUPAC Name | Ethyl 1-[(3-fluorophenyl)methyl]piperidine-4-carboxylate |
| Molecular Formula | C₁₅H₂₀FNO₂ |
| Molecular Weight | 265.33 g/mol |
| CAS Registry Number | Not specified in sources |
| Key Functional Groups | Piperidine ring, Ethyl ester, 3-Fluorobenzyl |
Related analogs like Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate (CAS 673919) exhibit solid-state properties such as a melting point of 62–66°C and a SMILES string of CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)Cc2ccc(F)cc2, highlighting the influence of fluorobenzyl regiochemistry and N-protection on physicochemical behavior .
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4